Boc-Asp(Ome)-Ome
Description
| Property | Value |
|---|---|
| CAS Number | 59768-74-0 sigmaaldrich.comadvancedchemtech.com |
| Molecular Formula | C10H17NO6 sigmaaldrich.comadvancedchemtech.com |
| Molecular Weight | 247.25 g/mol sigmaaldrich.comadvancedchemtech.com |
| Synonym | Boc-L-aspartic acid 4-methyl ester sigmaaldrich.comadvancedchemtech.com |
| Form | Solid sigmaaldrich.com |
Aspartic acid, with its side-chain carboxylic acid, is a frequent source of complications in peptide synthesis. The primary challenge is the formation of aspartimide, a cyclic succinimide derivative. This side reaction occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carboxyl group, which is typically activated as an ester for protection. nih.goviris-biotech.deiris-biotech.de This process is particularly pronounced in Fmoc-based solid-phase peptide synthesis (SPPS), where the repeated use of a basic reagent like piperidine for Fmoc group removal promotes this intramolecular cyclization. iris-biotech.de
Aspartimide formation leads to several detrimental outcomes, including reduced peptide yields and the generation of a mixture of by-products that are difficult to purify. iris-biotech.deiris-biotech.denih.gov The succinimide ring can undergo epimerization and subsequent hydrolysis, resulting in a mixture of the desired α-aspartyl peptide along with undesired β-aspartyl isomers and their D-enantiomers. iris-biotech.deresearchgate.net
To mitigate this persistent issue, a variety of protecting group strategies for the aspartic acid side chain have been developed:
Bulky Ester Groups: Increasing the steric hindrance around the side-chain ester can physically block the nucleophilic attack from the backbone amide. iris-biotech.debiotage.com Examples include cyclohexyl (OcHx) and various trialkyl-methyl esters, which have been shown to significantly reduce aspartimide formation compared to less bulky esters like benzyl (OBzl). nih.govpeptide.comresearchgate.net
Backbone Protection: Another strategy involves temporarily masking the amide nitrogen of the peptide bond itself. Groups like 2,4-dimethoxybenzyl (Dmb) can be introduced to prevent the initial cyclization step. iris-biotech.deiris-biotech.de
Novel Protecting Groups: Research has led to innovative non-ester-based masking groups. Cyanosulfurylides (CSY), for instance, mask the carboxylic acid with a stable carbon-carbon bond, completely suppressing aspartimide formation. iris-biotech.denih.goviris-biotech.de This group is stable to standard synthesis conditions but can be selectively cleaved later. iris-biotech.denih.gov
The choice of protecting group is critical and often depends on the specific peptide sequence, as motifs like Asp-Gly are particularly prone to this side reaction. iris-biotech.deiris-biotech.de
Amino acids possess at least two reactive functional groups: an α-amino group and an α-carboxyl group. For amino acids like aspartic acid, an additional reactive group exists in the side chain. To achieve controlled and specific peptide bond formation, all other reactive functionalities must be temporarily masked with protecting groups. peptide.comstudy.com
Esterification is a fundamental and widely used method for protecting the carboxylic acid groups of amino acids. study.com In the case of Boc-Asp(OMe)-OMe, both the α-carboxyl and the side-chain (β-carboxyl) groups are converted to methyl esters. This "full esterification" is significant for several reasons:
Preventing Unwanted Reactivity: By converting the carboxylic acids into esters, their acidic protons are removed, and their nucleophilicity is greatly reduced. This prevents them from participating in undesired side reactions during the coupling of other amino acids in the sequence.
Improved Solubility: Amino acid esters often exhibit improved solubility in organic solvents commonly used in synthesis compared to their free acid or zwitterionic forms. researchgate.net This facilitates homogeneous reaction conditions and can improve reaction efficiency.
Controlled Deprotection: The choice of ester allows for selective removal. While simple alkyl esters like methyl esters are relatively stable, other esters (e.g., tert-butyl, benzyl, allyl) can be chosen to be cleaved under specific, orthogonal conditions, allowing for complex synthetic strategies such as on-resin cyclization or side-chain modification. peptide.com
The use of a fully esterified building block like L-aspartic acid dimethyl ester provides a chemically stable and soluble starting point. The α-amino group can then be protected (e.g., with a Boc group) to yield this compound, a versatile intermediate ready for use in peptide synthesis or other organic transformations where the aspartate skeleton is required. researchgate.net
This compound and its closely related derivatives are valuable tools in various research areas, extending beyond standard peptide synthesis.
Peptide and Protein Synthesis: The primary application remains in the synthesis of peptides and proteins. lookchem.com Specifically, derivatives are designed to overcome synthetic challenges. For example, research focuses on creating homotripeptides like Boc-[Asp(OMe)]3-OPac to study the conformational behavior and hydrogen-bonding networks of aspartic acid-rich sequences. researchgate.net
Pharmaceutical and Drug Development: Modified amino acids are crucial in medicinal chemistry for creating novel therapeutic agents. lookchem.comchemimpex.com Boc-protected aspartic acid derivatives serve as key intermediates in synthesizing peptide-based drugs, peptidomimetics, and other bioactive molecules. lookchem.comchemimpex.com The aspartic acid framework is a component of many biologically active compounds, and controlling its incorporation into larger molecules is essential for drug design.
Neuroscience Research: Aspartic acid is an excitatory neurotransmitter. Protected and esterified derivatives like this compound can be used in the synthesis of probes and specific enzyme inhibitors to study amino acid metabolism and neurotransmitter signaling pathways, contributing to a better understanding of neurological functions and disorders. chemimpex.com
Organic Synthesis: As a chiral building block, this compound is utilized in asymmetric synthesis to prepare a variety of complex organic molecules and natural products. lookchem.com It serves as an intermediate in the synthesis of other modified amino acids and unique proline derivatives, which are important structural motifs in many bioactive compounds. lookchem.com
Current academic focus is on developing more efficient and safer synthetic methods utilizing such building blocks. This includes exploring new coupling reagents and reaction conditions that are compatible with various protecting groups and minimize side reactions like racemization. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451393 | |
| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-84-7 | |
| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc Aspartic Acid Dimethyl Ester and Its Integrated Systems
Preparative Routes for Boc-Asp(OMe)-OMe
The synthesis of this compound typically involves the protection of the amino group of aspartic acid followed by esterification of its carboxyl groups. A common approach begins with L-aspartic acid, which is first protected with a Boc group. Subsequently, both the alpha-carboxyl group and the beta-carboxyl side chain are esterified, usually with methanol (B129727) under acidic conditions or via other esterification methods. For instance, N-Boc-L-aspartic acid can be reacted with methanol in the presence of an acid catalyst to yield the dimethyl ester chemimpex.comambeed.comfishersci.nlp3bio.commedchemexpress.comp3bio.com. Alternatively, methods involving the direct esterification of protected aspartic acid derivatives are also employed.
Integration of Asp(OMe)-OMe Moieties into Peptide Scaffolds
The incorporation of this compound into larger peptide chains is achieved through standard peptide coupling reactions, where the alpha-carboxyl group of this compound is activated and coupled to the free amino group of another amino acid or peptide fragment. The methyl ester on the side chain remains intact during these coupling steps, serving as a stable protecting group that can be selectively removed later if required.
Synthesis of Dipeptides Incorporating this compound
The synthesis of dipeptides using this compound as one of the building blocks is a fundamental step in peptide synthesis. For example, the synthesis of Boc-D-Phe-Asp(OMe)-OMe would involve coupling this compound with D-phenylalanine, or vice versa, depending on the desired sequence and available protecting groups. These couplings are typically facilitated by activating agents that promote amide bond formation. Research has shown that various coupling strategies can be effectively applied, including those utilizing Lewis acids or microwave irradiation researchgate.netrsc.orgnih.gov.
General Peptide Coupling Strategies Amenable to Dimethyl Esters
Several advanced coupling strategies have been developed to enhance the efficiency, speed, and stereochemical integrity of peptide bond formation, particularly when dealing with protected amino acid derivatives like this compound.
Lewis acid catalysis offers a powerful approach for peptide bond formation, often enabling reactions under mild conditions and with reduced epimerization. Methods employing Lewis acids, such as those based on tantalum or titanium, can activate carboxyl groups for condensation with amino groups rsc.orgnih.govoup.comacs.orgresearchgate.netacs.orgthieme-connect.comu-tokyo.ac.jpnih.govnih.gov. These catalysts can coordinate to carbonyl oxygen atoms, including those in ester moieties, thereby activating them for nucleophilic attack by an amine. For instance, tantalum catalysts have been shown to facilitate high-yielding peptide synthesis without racemization, even with methyl ester derivatives acs.orgresearchgate.netacs.orgthieme-connect.comu-tokyo.ac.jp. Titanium tetrachloride (TiCl₄) has also been utilized in pyridine-buffered media for dipeptide synthesis, demonstrating compatibility with ester and other side-chain protecting groups while maintaining chiral integrity researchgate.netrsc.orgnih.gov.
Microwave irradiation has emerged as a significant tool for accelerating peptide synthesis. It enhances reaction rates by providing rapid and uniform heating at a molecular level, leading to shorter reaction times, improved yields, and reduced side reactions formulationbio.comamericanpeptidesociety.orggoogle.comnih.govniscpr.res.innih.govacs.orgnih.govresearchgate.netniscpr.res.in. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is particularly effective for coupling steps, allowing for more complete reactions in less time formulationbio.comamericanpeptidesociety.orggoogle.comnih.govnih.govacs.org. This technique is beneficial for synthesizing challenging sequences and can be applied to solution-phase synthesis as well niscpr.res.in. Studies have shown that microwave irradiation can be successfully applied to coupling reactions involving various amino acid derivatives, including those with ester protection, contributing to faster and more efficient peptide assembly researchgate.netnih.govniscpr.res.in.
The coupling of peptide fragments can also be achieved through specialized methods involving thioamides. Silver(I)-promoted coupling of peptide thioamides represents a novel route for fragment ligation, proceeding via an isoimide (B1223178) intermediate rsc.orgunimelb.edu.auresearchgate.netrsc.org. This method allows for the formation of peptide bonds without traditional coupling agents and has been demonstrated in both solution and solid-phase synthesis. In a model study, a Boc-amino acid was coupled with a dipeptide thioamide using silver carbonate to yield a tripeptide, indicating the potential of this approach for assembling peptide chains rsc.org. While thioamide synthesis itself can present challenges, methods for site-specific incorporation of thioamide bonds into peptide backbones are being developed acs.orgchemrxiv.orgchemrxiv.orgacs.org.
Advanced and Green Synthetic Approaches Applicable to Esterified Amino Acids
The chemical industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. For peptide synthesis, this translates to reducing or eliminating the use of hazardous solvents, minimizing by-product formation, and improving energy efficiency. Reactive extrusion and ball milling represent significant advancements in this direction, offering distinct advantages for the synthesis of protected amino acid derivatives like this compound.
Solventless Peptide Synthesis via Reactive Extrusion
Reactive extrusion, particularly utilizing twin-screw extruders (TSE), has emerged as a powerful technique for continuous, solvent-free, or solvent-minimized peptide synthesis rsc.org5z.comacs.orgpolypeptide.com. This method leverages the mechanical forces within an extruder to facilitate chemical reactions, allowing for efficient mixing of highly concentrated mixtures and solids, which is often challenging in conventional flow chemistry 5z.comresearchgate.net. The ability to operate in a continuous mode offers significant advantages for scalability and productivity compared to batch processes rsc.org5z.comchemistryviews.org.
Table 1: Representative Peptide Synthesis Results via Reactive Extrusion
| Peptide Product | Reactants (Simplified) | Key Conditions | Yield | Purity/Stereochemistry | STY (g/cm³/day) | Citation |
| Boc-Trp-Gly-OMe | Boc-Trp-OSuc, HCl·H-Gly-OMe, NaHCO₃, Acetone (LAG) | Twin-screw extruder, 40°C, 150 rpm, 10 min recirculation | 85% | >99% ee | 48.0 | rsc.orgnih.gov |
| Boc-Trp-Phe-OMe | Boc-Trp-OSuc, HCl·H-Phe-OMe, NaHCO₃, Acetone (LAG) | Twin-screw extruder, 40°C, 150 rpm, 10 min recirculation | 61% | >99% de | 37.0 | rsc.orgnih.gov |
| Boc-Asp(OBzl)-Phe-OMe | Boc-Asp(OBzl)-OSuc, HCl·H-Phe-OMe | Twin-screw extruder, no recirculation (1.5 min residence time) | 92% | >99% de | - | rsc.org5z.com |
| Boc-Asp(OBzl)-Trp-Gly-OMe | Boc-Asp(OBzl)-OSuc, HCl·H-Trp-Gly-OMe, NaHCO₃ | Twin-screw extruder, with recirculation | 86% | >94% | - | rsc.org |
| Aspartame (protected precursor) | Boc-Asp(OtBu)-OH, HCl·H-Phe-OMe | Twin-screw extruder, continuous mode, 8 min coupling step (with liquid additive) | 82% (overall) | - | - | polypeptide.comresearchgate.net |
Note: LAG denotes Liquid-Assisted Grinding. This compound is N-Boc-Aspartic acid dimethyl ester. The table includes examples using similar protected aspartic acid derivatives.
Mechanochemical Synthesis Using Ball Milling
Mechanochemical synthesis, employing ball milling techniques, offers another environmentally benign pathway for peptide bond formation acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.netgoogle.comretsch.comrsc.org. This method utilizes the mechanical energy imparted by grinding media (balls) within a mill to induce chemical transformations, often in the complete absence of solvents researchgate.netretsch.com. Ball milling can be performed using various equipment, including planetary and vibrational ball mills, allowing for precise control over reaction parameters such as milling frequency and time retsch.comrsc.org.
The application of ball milling to the synthesis of peptides and related compounds has been extensively explored. Studies have shown the successful coupling of protected amino acid derivatives, such as N-carboxyanhydrides (NCAs) or N-hydroxysuccinimide esters, with amino acid ester salts using a base like sodium bicarbonate researchgate.netresearchgate.net. For example, the synthesis of aspartame, a dipeptide sweetener, has been achieved via ball milling of activated aspartic acid derivatives with phenylalanine methyl ester, yielding products in high yields and with minimal epimerization google.comrsc.orguni-ruse.bg. Mechanochemical methods have also been developed for the protection of amino acid functional groups beilstein-journals.org and for the direct synthesis of amide bonds from esters acs.org. These approaches are characterized by reduced reaction times and high yields compared to conventional solution-based methods, aligning well with the principles of green chemistry acs.orgacs.org.
Table 2: Representative Peptide Synthesis Results via Ball Milling
| Peptide Product | Reactants (Simplified) | Key Conditions | Yield | Reaction Time | Epimerization | Citation |
| Boc-Asp(OtBu)-Phe-OMe | Boc-Asp(OtBu)-NCA, H-Phe-OMe·HCl, NaHCO₃ | Ball milling, 30 Hz | 97% | 1 hour | Low | rsc.org |
| Boc-Asp(OtBu)-Phe-OMe | Boc-Asp(OtBu)-OH, HCl·H-Phe-OMe | Ball milling, no pre-activation needed | 100% | - | - | researchgate.net |
| Dipeptides/Tripeptides | Boc-AA-NCA or Boc-AA-OSu, AA-ester salts, NaHCO₃, minimal EtOAc | Ball milling | High | - | Low | researchgate.netresearchgate.net |
| N-Boc-protected amino esters | Amino esters, Boc₂O, NaHCO₃ | Ball milling (e.g., carbamoylation) | ~90% | - | - | beilstein-journals.org |
| N-Boc-dipeptide esters | α-amino esters, N-protected amino acids | Ball milling (e.g., coupling) | Good | - | - | acs.org |
Note: AA denotes amino acid. Boc₂O is di-tert-butyl dicarbonate. The table includes examples using similar protected aspartic acid derivatives.
Compound List:
this compound (N-Boc-Aspartic acid dimethyl ester)
Boc-Asp(OBzl)-OSuc
Boc-Asp(OtBu)-OH
Boc-Asp(OtBu)-NCA
Boc-Trp-Gly-OMe
Boc-Trp-Phe-OMe
Boc-Asp(OBzl)-Phe-OMe
Boc-Asp(OBzl)-Trp-Gly-OMe
Boc-Asp(OBzl)-Trp-Phe-OMe
Aspartame
Fmoc-His(Trt)-OH
S-phenylethylamine
H-Phe-OMe
HCl·H-Gly-OMe
HCl·H-Phe-OMe
HCl·H-Trp-Gly-OMe
HCl·H-Trp-Phe-OMe
Boc-Trp-OSuc
Chemical Transformations and Reaction Dynamics of N Boc Aspartic Acid Dimethyl Ester
Selective Deprotection of the N-Boc Group in the Presence of Methyl Esters
The N-Boc group is a common amine protecting group, valued for its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. The selective deprotection of the N-Boc group in the presence of the methyl ester functionalities of Boc-Asp(OMe)-OMe is typically achieved using acidic reagents. Strong organic acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) are frequently employed for this purpose wikipedia.org. The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the generation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine wikipedia.orgbzchemicals.com.
Other acidic conditions that can effect Boc deprotection include hydrochloric acid (HCl) in methanol (B129727) or other organic solvents wikipedia.orgnih.gov. Lewis acids, such as ferric chloride (FeCl₃) or bismuth(III) trichloride (B1173362) (BiCl₃), have also been reported for selective N-Boc deprotection, often under milder conditions that can preserve other acid-labile groups nih.govresearchgate.netcsic.es. Oxalyl chloride in methanol has also emerged as a mild reagent for N-Boc deprotection, showing good functional group tolerance nih.govrsc.org.
Crucially, these acidic deprotection methods are generally compatible with methyl esters, which are less susceptible to acid-catalyzed hydrolysis compared to the Boc group under typical deprotection conditions wikipedia.org. This selectivity is paramount for synthetic strategies where the amine functionality needs to be revealed while the ester groups remain intact for subsequent reactions researchgate.net.
Ester Hydrolysis and Transesterification Reactions of the Dimethyl Aspartate Moiety
The methyl ester groups in this compound can undergo hydrolysis or transesterification reactions. Ester hydrolysis, or saponification, typically requires basic conditions, such as treatment with alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in aqueous or mixed solvent systems chimia.chamelica.org. For instance, LiOH in THF/water is a common reagent for hydrolyzing methyl esters to carboxylic acids chimia.chamelica.org. These reactions convert the methyl esters into free carboxylic acid groups, which can then be used for further derivatization, such as peptide bond formation.
Transesterification reactions involve the exchange of the methyl group of the ester with another alcohol moiety. This can be catalyzed by acids or bases, or by specific transesterification catalysts. For example, treatment with trimethylsilyl (B98337) chloride (TMSCl) in methanol can lead to esterification of amino acids, and related conditions might be employed for transesterification or hydrolysis researchgate.netnih.gov. While methyl esters are generally stable under mildly acidic conditions used for Boc deprotection, strong acidic or basic conditions can lead to their hydrolysis or transesterification wikipedia.orgamelica.org.
Mechanistic Investigations of Chemical Reactivity and Stereochemical Control
The chemical reactivity of this compound is largely governed by the lability of the Boc group to acid and the susceptibility of the ester groups to hydrolysis or transesterification under basic or acidic conditions. Mechanistic studies of Boc deprotection typically involve the generation of a tert-butyl cation intermediate wikipedia.orgbzchemicals.com. This cation can potentially alkylate nucleophilic residues if present in the molecule, a side reaction that can be suppressed by using scavengers like anisole (B1667542) or thioanisole (B89551) wikipedia.org.
Stereochemical control is a critical aspect when working with chiral amino acid derivatives like this compound. The α-carbon of aspartic acid is a stereocenter. While the Boc group itself does not directly influence the stereochemistry at the α-carbon, the reaction conditions employed for its manipulation must be carefully chosen to prevent racemization. Acidic deprotection conditions, when mild and controlled, generally preserve the stereochemical integrity of the α-carbon wikipedia.orgunimi.itnih.govacs.org. However, harsh conditions or prolonged exposure to certain reagents could potentially lead to epimerization iris-biotech.depeptide.com. Mechanistic studies often focus on identifying transition states that minimize steric interactions, thereby favoring the retention of the original stereochemistry acs.orgharvard.eduwhiterose.ac.uk. For instance, studies on related amino acid derivatives have shown that the stereochemical course of reactions can be controlled by the chiral environment and the nature of the reagents used unimi.itacs.orgacs.orgwhiterose.ac.uk.
Evaluation of Side Reactions in Synthetic Pathways
During the synthesis and manipulation of this compound, several side reactions can occur, particularly related to the aspartic acid moiety itself. A significant concern in peptide synthesis involving aspartic acid residues is the formation of aspartimide iris-biotech.depeptide.comgoogle.comepo.org. This side reaction involves the intramolecular cyclization of the aspartic acid side chain carboxyl group with the peptide backbone amide nitrogen, typically under basic conditions, leading to a cyclic imide intermediate. This aspartimide can then undergo ring-opening to form undesired α- and β-aspartyl linkages, as well as epimerization at the α-carbon iris-biotech.depeptide.com.
While this compound itself is not directly involved in peptide bond formation in this form, if it were incorporated into a peptide chain, the methyl ester on the side chain could potentially participate in such cyclization reactions, especially under basic conditions used for Fmoc deprotection in solid-phase peptide synthesis iris-biotech.depeptide.comgoogle.comepo.org. However, the presence of methyl esters might offer different reactivity profiles compared to other ester protecting groups. The steric bulk of protecting groups on the aspartic acid side chain can influence the rate of aspartimide formation; bulkier groups generally reduce its incidence iris-biotech.de.
Other potential side reactions include ester hydrolysis or transesterification if conditions are not carefully controlled amelica.org. For example, strong basic conditions used for ester hydrolysis can also promote aspartimide formation if the Boc group has already been removed. Conversely, acidic conditions used for Boc deprotection might lead to some degree of methyl ester hydrolysis, although this is generally less pronounced than Boc group cleavage wikipedia.org. Careful selection of reagents and reaction conditions is therefore crucial to minimize these unwanted transformations and ensure the desired product is obtained with high yield and purity.
Applications of N Boc Aspartic Acid Dimethyl Ester in the Synthesis of Complex Organic Molecules
Role as a Versatile Building Block in Complex Peptide Synthesis
In the intricate process of peptide synthesis, the precise assembly of amino acids in a defined sequence is paramount. Boc-Asp(Ome)-Ome serves as a key building block, particularly within the framework of Boc solid-phase peptide synthesis (SPPS). peptide.com Its utility stems from the orthogonal protection strategy embodied in its structure: the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while both the α- and β-carboxyl groups are protected as methyl esters. thinkdochemicals.com
The Boc group provides temporary protection for the N-terminus. It is stable under the basic and nucleophilic conditions of peptide coupling but can be selectively removed using moderate acids, such as trifluoroacetic acid (TFA), to expose the free amine for subsequent coupling to the next amino acid in the sequence. peptide.comchempep.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. peptide.com
The methyl esters on the α- and β-carboxyl groups, in contrast, are more robust and serve as permanent protecting groups during the chain assembly process. They are resistant to the mildly acidic conditions used for Boc removal. This differential stability is crucial for preventing unwanted side reactions at the carboxyl ends of the aspartic acid residue. While methyl esters are common, other ester groups like benzyl (Bzl) or tert-butyl (tBu) esters are also widely used for side-chain protection, each offering different cleavage conditions. peptide.comchemimpex.com
A significant challenge in synthesizing peptides containing aspartic acid is the formation of an aspartimide byproduct. nih.govpeptide.com This intramolecular cyclization reaction can occur when the peptide backbone nitrogen attacks the side-chain carbonyl group, particularly under basic or acidic conditions. nih.govresearchgate.net The choice of protecting group on the β-carboxyl function and the specific reaction conditions are critical factors in minimizing this side reaction. The use of sterically bulky esters can hinder the formation of the five-membered aspartimide ring. researchgate.netchemrxiv.org
Table 1: Protecting Groups in this compound and Their Chemical Lability
| Functional Group | Protecting Group | Typical Cleavage Conditions | Role in Synthesis |
|---|---|---|---|
| α-Amino | tert-butoxycarbonyl (Boc) | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) peptide.comchempep.com | Temporary; removed at each step of synthesis to allow chain elongation. |
| α-Carboxyl | Methyl Ester (Ome) | Strong Acid (e.g., HF) or Saponification (base hydrolysis) | Permanent; remains during chain elongation, cleaved during final deprotection. |
| β-Carboxyl | Methyl Ester (Ome) | Strong Acid (e.g., HF) or Saponification (base hydrolysis) | Permanent; protects the side chain from unwanted reactions. |
Precursor in the Synthesis of Oligopeptides and Peptidomimetics
Beyond its use in constructing long peptides and proteins, this compound is an important starting material for the synthesis of oligopeptides—short peptide chains that often exhibit specific biological activities. The controlled, stepwise addition of this and other protected amino acids allows for the precise creation of dipeptides, tripeptides, and other short sequences.
Furthermore, the aspartic acid scaffold is a valuable precursor for the synthesis of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with modified molecular backbones, offering advantages such as increased stability against enzymatic degradation and improved bioavailability. nih.gov
A notable example involves the transformation of an aspartic acid derivative into a rigid dipeptide mimic. Research has shown that (2S)-α-tert-Bu N-(9-phenylfluoren-9-yl) aspartate β-aldehyde, a derivative of aspartic acid, can be used to synthesize enantiopure C6-functionalized pyrrolizidinone amino acids. nih.gov These pyrrolizidinone structures serve as constrained scaffolds that mimic the conformation of a type II' β-turn, a common secondary structure in peptides. nih.gov This demonstrates how the core structure of aspartic acid can be chemically modified and cyclized to create non-peptidic scaffolds that replicate key structural features of peptides.
Table 2: Application of Aspartic Acid Derivatives in Peptidomimetic Synthesis
| Precursor Type | Target Scaffold/Molecule | Mimicked Structure | Reference |
|---|---|---|---|
| N-Protected Aspartate β-aldehyde | Hydroxypyrrolizidinone Amino Acid | Dipeptide (Type II' β-turn) | nih.gov |
| Piperazine-2-carboxylic acid | Diketopiperazine-based mimetics | β-turn | nih.gov |
| β-hydroxy-α-amino acids | Teroxazole-based mimetics | α-helix | nih.gov |
Derivatization Strategies for Functionalized Chemical Scaffolds
The true versatility of this compound lies in its potential as a central scaffold that can be chemically modified at three distinct points: the N-terminus, the α-carboxyl group, and the β-carboxyl group. chemimpex.com This capability allows for the generation of diverse molecular architectures and functionalized chemical scaffolds from a single, readily available starting material. mdpi.com
Selective deprotection is key to these derivatization strategies. The Boc group can be removed under mild acidic conditions without affecting the methyl esters, freeing the amino group for a wide range of reactions, including acylation, alkylation, or coupling to other molecules. rsc.orgnih.gov Conversely, the methyl esters can be selectively hydrolyzed to carboxylic acids, typically using basic conditions (saponification), while the Boc group remains intact. It is also possible to achieve selective deprotection of one ester group over another, or of esters in the presence of other acid-sensitive groups, by using specific reagents and conditions, such as certain Lewis acid systems. organic-chemistry.org
This orthogonal reactivity allows for a programmed, stepwise modification of the aspartic acid core. For instance, the β-carboxyl group can be converted into an amide by reaction with an amine, while the α-carboxyl group is maintained as an ester. Subsequently, the N-terminal Boc group can be removed and a different functional group can be introduced at the amino terminus. This approach enables the synthesis of glycolipids based on aspartic acid building blocks and other complex molecules where the aspartate core acts as a branching point. mdpi.com This strategy is fundamental in combinatorial chemistry for creating libraries of related compounds for drug discovery and materials science.
Table 3: Potential Derivatization Reactions at the Functional Sites of the Aspartic Acid Scaffold
| Functional Site | Deprotection/Activation Method | Example Derivatization Reactions |
|---|---|---|
| N-terminus (Amine) | Acidolysis (e.g., TFA) to remove Boc group. nih.gov | Acylation, Sulfonylation, Alkylation, Reductive Amination, Peptide Coupling. |
| α-Carboxyl (Ester) | Saponification (e.g., LiOH, NaOH) to form carboxylate. | Amide bond formation (coupling with amines), Reduction to alcohol, Esterification with different alcohols. |
| β-Carboxyl (Ester) | Saponification (e.g., LiOH, NaOH) to form carboxylate. | Amide bond formation (coupling with amines), Reduction to alcohol, Esterification with different alcohols. |
Spectroscopic and Analytical Characterization of N Boc Aspartic Acid Dimethyl Ester and Its Conjugates
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and functional groups of Boc-Asp(OMe)-OMe. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and environment within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used.
¹H NMR Spectroscopy : ¹H NMR spectra of this compound typically exhibit characteristic signals corresponding to its distinct proton environments. The tert-butyl protons of the Boc group appear as a singlet around 1.45 ppm, integrating for nine protons. The methyl ester protons typically resonate as a singlet in the range of 3.6-3.7 ppm. The alpha-proton of the aspartic acid residue is usually observed as a multiplet around 4.5-4.7 ppm, while the beta-methylene protons of the aspartic acid side chain appear as a multiplet in the 2.7-3.0 ppm region. The presence of these signals, with appropriate integration and splitting patterns, confirms the structural integrity of the compound.
¹³C NMR Spectroscopy : ¹³C NMR provides complementary information by identifying the different carbon environments. Key signals include the quaternary carbon of the tert-butyl group (around 80.0 ppm), the carbonyl carbon of the Boc group (around 155-156 ppm), the carbonyl carbons of the methyl esters (around 170-175 ppm), the alpha-carbon of the aspartic acid residue (around 50-55 ppm), and the beta-carbon of the aspartic acid side chain (around 35-40 ppm). The methyl carbons of the ester groups typically resonate around 52-53 ppm.
Table 1: Expected Characteristic NMR Signals for this compound
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Integration (¹H) | Expected ¹³C Chemical Shift (ppm) |
| Boc t-butyl | ~1.45 | 9H | ~80.0 |
| Boc C=O | - | - | ~155-156 |
| Asp α-CH | ~4.5-4.7 | 1H | ~50-55 |
| Asp β-CH₂ | ~2.7-3.0 | 2H | ~35-40 |
| Methyl Ester | ~3.6-3.7 | 3H | ~52-53 |
| Ester C=O | - | - | ~170-175 |
(Note: Chemical shifts can vary slightly depending on the solvent, concentration, and specific experimental conditions.)
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and providing evidence of the compound's elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed.
The mass spectrum of this compound typically shows a molecular ion peak corresponding to the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺). For this compound (Molecular Weight: 247.25 g/mol ), the expected [M+H]⁺ ion would be observed around m/z 248.1. Fragmentation patterns can further corroborate the structure. Common fragmentation pathways include the loss of the tert-butyl group from the Boc moiety (resulting in a fragment around m/z 190.1), cleavage of the ester groups, or fragmentation of the aspartic acid backbone.
Table 2: Expected Key Mass-to-Charge (m/z) Values for this compound
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ | ~248.1 | Protonated molecular ion |
| [M+Na]⁺ | ~270.1 | Sodium adduct |
| [M-tBu+H]⁺ | ~190.1 | Loss of tert-butyl group from Boc moiety |
| Asp(OMe) fragment | ~130.1 | Fragment corresponding to Asp-OMe |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. High-Performance Liquid Chromatography (HPLC) is the most widely used method.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the standard for determining the purity of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically non-polar) and a mobile phase (typically polar).
Typical HPLC analyses involve a mobile phase gradient, often composed of water and acetonitrile, sometimes with the addition of modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is commonly performed using UV-Vis spectroscopy, as the Boc group and peptide bonds exhibit UV absorbance. Purity is assessed by the relative area of the main peak compared to any impurity peaks. Literature reports consistently indicate high purity for commercially available this compound, often exceeding 97.0% or 98.0%.
Table 3: Reported HPLC Purity Values for this compound
| Source | Reported Purity (HPLC) |
| sigmaaldrich.com | ≥98.0% |
| vwr.com | ≥97.0% |
| ruifuchemical.com | >98.0% |
| tcichemicals.com | >98.0% |
| vwr.com | 98% |
HPLC is also invaluable for monitoring the progress of synthetic reactions, such as coupling reactions or deprotection steps, by tracking the disappearance of starting materials and the appearance of the desired product.
Analytical Methodologies for Quantitative Analysis in Research Contexts
Beyond structural confirmation and purity assessment, quantitative analytical methodologies are employed to determine the precise amount of this compound in various research contexts, such as in reaction mixtures or for assay development.
Titration Analysis : Acidimetric titration can be used to quantify the carboxylic acid functional group present in this compound. This method provides a direct measure of the acidic content, which can be correlated to the amount of the compound. Some suppliers also specify purity based on neutralization titration vwr.com.
Quantitative NMR (qNMR) : While not as commonly reported for this specific compound in the provided snippets, qNMR offers a powerful method for absolute quantification. By adding a known amount of an internal standard with a well-defined proton signal, the concentration of this compound can be accurately determined by comparing the integrals of its characteristic signals to those of the standard.
HPLC for Quantification : HPLC can also be adapted for quantitative analysis by using calibration curves generated from known concentrations of a reference standard. This method is particularly useful for quantifying this compound in complex matrices or when determining reaction yields and conversion rates.
Elemental Analysis : Although not detailed in the provided snippets for this compound itself, elemental analysis (determining the percentage composition of carbon, hydrogen, and nitrogen) is a fundamental quantitative technique used to confirm the empirical formula of synthesized compounds.
Q & A
Q. What experimental protocols are recommended for using Boc-Asp(Ome)-Ome as a caspase inhibitor in apoptosis assays?
this compound is a cell-permeable, irreversible caspase inhibitor that binds activated caspases to block apoptosis. Methodologically, researchers should:
- Dose Optimization : Start with a concentration range (e.g., 10–100 µM) based on prior studies and perform dose-response curves using fluorometric or colorimetric caspase activity assays (e.g., DEVD-AMC for caspase-3) .
- Timing : Add the inhibitor prior to apoptosis induction (e.g., 1–2 hours before stimuli like staurosporine) to ensure effective caspase blockade .
- Controls : Include untreated cells, apoptosis-induced cells without inhibitor, and a pan-caspase inhibitor (e.g., Z-VAD-FMK) for comparison .
Q. How should researchers handle and store this compound to maintain its stability and activity?
- Storage : Store lyophilized powder at -15°C in a desiccator to prevent hydrolysis and degradation. Reconstitute in anhydrous DMF (dimethylformamide) to ensure solubility and stability .
- Usage : Prepare fresh working solutions for each experiment to avoid activity loss. Avoid repeated freeze-thaw cycles of stock solutions .
Advanced Research Questions
Q. What strategies can validate the specificity of this compound for target caspases in complex cellular environments?
To confirm specificity:
- Orthogonal Assays : Combine caspase activity assays with Western blotting to detect cleavage of caspase substrates (e.g., PARP or lamin A/C) .
- Caspase Profiling : Use recombinant caspases in vitro to test inhibitor selectivity. For example, compare inhibition efficiency against caspase-3, -8, and -9 .
- Knockdown/Overexpression Models : Employ siRNA-mediated caspase knockdown to verify that observed effects are caspase-dependent .
Q. How can conflicting data regarding this compound’s efficacy in different apoptotic models be resolved?
Contradictions may arise due to cell-type variability or off-target effects. To address this:
- Cell Line Validation : Test the inhibitor in multiple cell lines (e.g., HeLa, Jurkat) under standardized conditions .
- Mechanistic Studies : Use fluorescence resonance energy transfer (FRET) probes to monitor real-time caspase activation dynamics .
- Meta-Analysis : Compare results with published studies using similar experimental parameters (e.g., apoptosis induction method, inhibitor concentration) .
Q. What controls and replication strategies are essential in experimental designs involving this compound?
- Negative Controls : Include cells treated with DMF alone to rule out solvent toxicity .
- Positive Controls : Use established caspase activators (e.g., TNF-α + cycloheximide) and inhibitors (e.g., Z-VAD-FMK) .
- Replication : Perform triplicate experiments with independent biological replicates. Use statistical methods (e.g., ANOVA) to assess variability and significance .
Q. How can researchers design a study to investigate this compound’s off-target effects on non-apoptotic pathways?
- Transcriptomic/Proteomic Screening : Conduct RNA-seq or mass spectrometry to identify differentially expressed genes/proteins in inhibitor-treated versus untreated cells .
- Functional Assays : Test the compound in non-apoptotic models (e.g., necroptosis or autophagy assays) to assess cross-reactivity .
- Kinase Profiling : Use kinase inhibitor panels to evaluate off-target binding to non-caspase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
